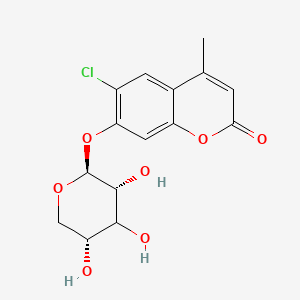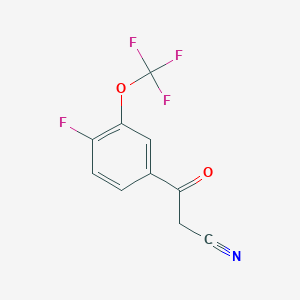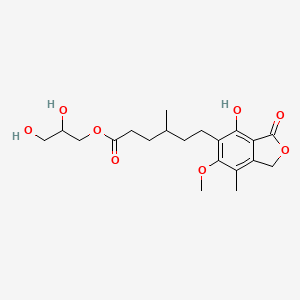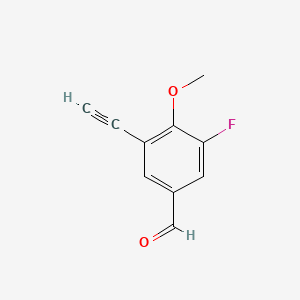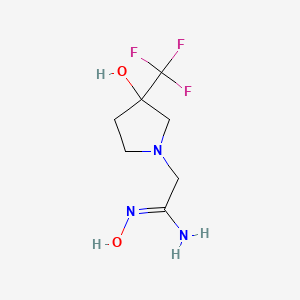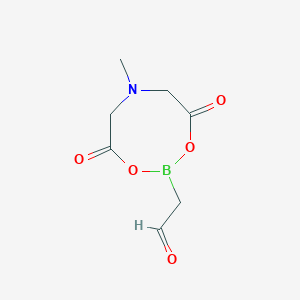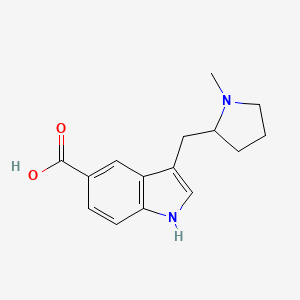
3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid is a complex organic compound that features a pyrrolidine ring attached to an indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 1-methylpyrrolidine, which is then reacted with indole-5-carboxylic acid under specific conditions to form the desired compound. The reaction often requires the use of organic solvents such as dichloromethane or ethyl acetate and may involve catalysts to enhance the reaction rate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions involving this compound generally require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at lower temperatures to prevent decomposition .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-((1-Methylpyrrolidin-2-yl)methyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. This interaction is often mediated by the indole and pyrrolidine moieties, which play a crucial role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Other compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2,5-diones, exhibit similar chemical properties and biological activities.
Uniqueness
What sets this compound apart is its unique combination of the indole and pyrrolidine structures. This dual functionality allows it to participate in a broader range of chemical reactions and interact with a wider array of biological targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole-5-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2/c1-17-6-2-3-12(17)7-11-9-16-14-5-4-10(15(18)19)8-13(11)14/h4-5,8-9,12,16H,2-3,6-7H2,1H3,(H,18,19) |
InChI Key |
XXSDEVPTLXKBJR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


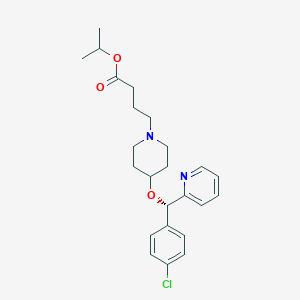
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
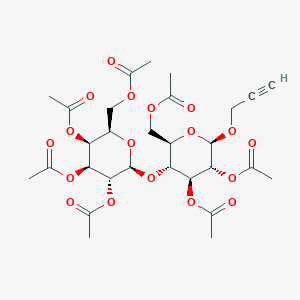
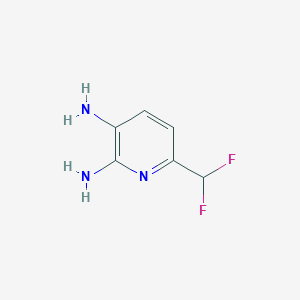
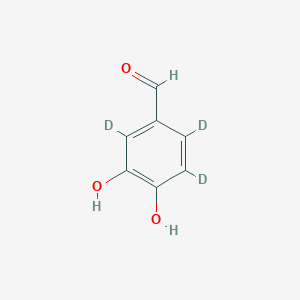
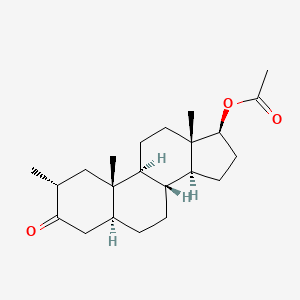
![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)
